molecular formula C20H27ClN2 B12977645 6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine

6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B12977645
M. Wt: 330.9 g/mol
InChI Key: XUHVEOJQELBGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride at 120°C for 16 hours . The resulting product is then treated with sodium hydroxide and extracted with dichloromethane. The final step involves the reaction of the intermediate with 1-bromoheptane in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate . This method yields the desired compound with high purity and efficiency.

Chemical Reactions Analysis

6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, its role as an autophagy inhibitor involves the suppression of autophagosome formation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its combination of a chloro group and a heptyl chain, which enhances its lipophilicity and potential for crossing biological membranes .

Properties

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C20H27ClN2/c1-2-3-4-5-8-13-22-20-16-9-6-7-10-18(16)23-19-14-15(21)11-12-17(19)20/h11-12,14H,2-10,13H2,1H3,(H,22,23)

InChI Key

XUHVEOJQELBGLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)Cl

Origin of Product

United States

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